Fluorine-Driven Lipophilicity Elevation
The 5-fluoro substituent in the target compound (CAS 1355247-48-1) raises the computed logP to 4.24, compared with 2.39–3.30 for the non-fluorinated analog methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (CAS 168619-25-8) . This represents a logP increase of 0.94–1.85 units, meaning the target compound is approximately 9- to 70-fold more lipophilic at equilibrium. Enhanced lipophilicity is a well-established parameter for improving membrane permeability and target-binding thermodynamics in medicinal chemistry programs [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.24 (free base; CAS 1355247-48-1) |
| Comparator Or Baseline | Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate (CAS 168619-25-8): logP = 2.39 (chemsrc.com) to 3.30 (chem960.com) |
| Quantified Difference | ΔlogP = +0.94 to +1.85 (target more lipophilic by ~1-1.8 log units) |
| Conditions | Computed logP values from different algorithmic sources; free base forms compared |
Why This Matters
A logP difference of this magnitude alters passive membrane permeability, blood-brain barrier penetration potential, and extraction behaviour in synthetic work-up, directly influencing the choice of building block for lead optimization in central nervous system or intracellular-target programs.
- [1] Glyn, R. J. et al. Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated fluorination motifs. University of Southampton ePrints, 2021. https://eprints.soton.ac.uk/ (accessed 2026-05-04). View Source
